
(5-Methoxy-2-methyl-4-nitrophenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methoxy-2-methyl-4-nitrophenyl)methanamine is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a nitro group attached to a phenyl ring, along with a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-2-methyl-4-nitrophenyl)methanamine typically involves multiple steps, starting from commercially available precursors One common method involves the nitration of 5-methoxy-2-methylphenol to introduce the nitro group, followed by a reduction step to convert the nitro group to an amine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency. The specific conditions and reagents used can vary depending on the desired purity and application of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Methoxy-2-methyl-4-nitrophenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides (Cl-, Br-) and other amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-methoxy-2-methyl-4-nitrobenzaldehyde, while reduction of the nitro group can yield 5-methoxy-2-methyl-4-aminophenylmethanamine.
Wissenschaftliche Forschungsanwendungen
(5-Methoxy-2-methyl-4-nitrophenyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (5-Methoxy-2-methyl-4-nitrophenyl)methanamine involves its interaction with specific molecular targets and pathways. For example, the compound can act as a substrate for certain enzymes, leading to the formation of reactive intermediates that can interact with cellular components. The exact mechanism can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Methoxy-2-nitrophenyl)methanamine
- (2-Methoxy-5-nitrophenyl)methanamine
- (4-Methyl-2-nitroaniline)
Uniqueness
(5-Methoxy-2-methyl-4-nitrophenyl)methanamine is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where precise control over chemical reactions is required.
Eigenschaften
Molekularformel |
C9H12N2O3 |
|---|---|
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
(5-methoxy-2-methyl-4-nitrophenyl)methanamine |
InChI |
InChI=1S/C9H12N2O3/c1-6-3-8(11(12)13)9(14-2)4-7(6)5-10/h3-4H,5,10H2,1-2H3 |
InChI-Schlüssel |
ZXEAARYIIWSRTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1CN)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


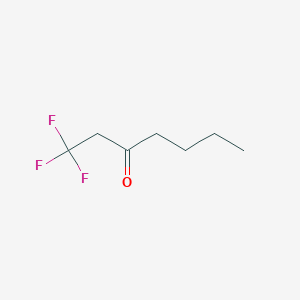
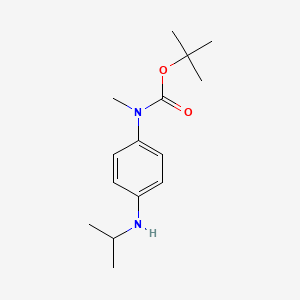
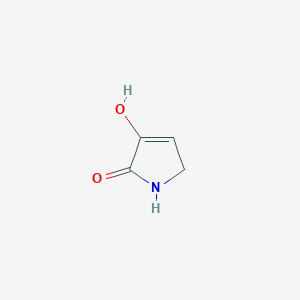
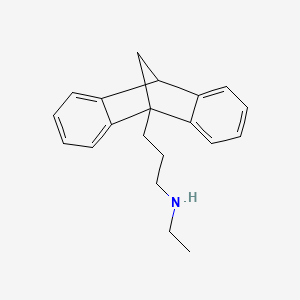
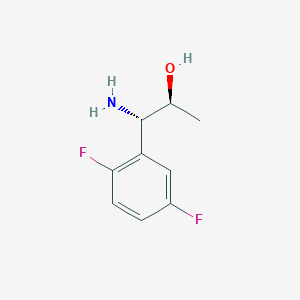
![5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B13040546.png)
![4-Chloro-3-methylthieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B13040548.png)
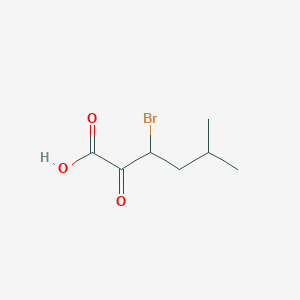
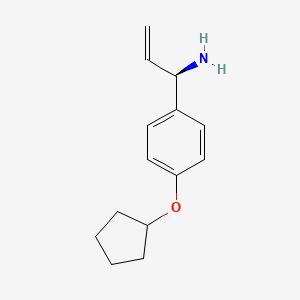
![1-{5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}ethan-1-amine](/img/structure/B13040575.png)
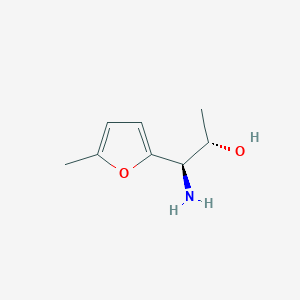
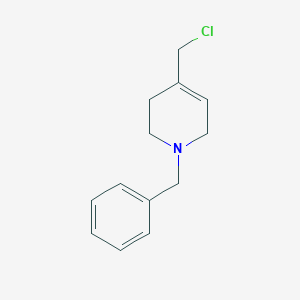

![(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine](/img/structure/B13040624.png)
